Copper iodate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

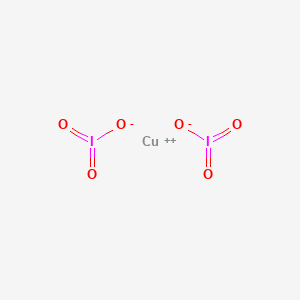

Copper iodate is an inorganic compound with the chemical formula Cu(IO₃)₂. It is a white crystalline solid that is sparingly soluble in water. This compound is known for its oxidizing properties and is used in various chemical and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Copper iodate can be synthesized through the reaction of copper sulfate with potassium iodate in an aqueous solution. The reaction can be represented as follows: [ \text{CuSO}_4 + 2 \text{KIO}_3 \rightarrow \text{Cu(IO}_3\text{)}_2 + \text{K}_2\text{SO}_4 ]

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting copper(II) sulfate with sodium iodate. The reaction is carried out in an aqueous medium, and the resulting this compound precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain the final product.

Types of Reactions:

-

Oxidation: this compound can undergo decomposition upon heating, releasing oxygen and forming copper(II) oxide and iodine. [ 2 \text{Cu(IO}_3\text{)}_2 \rightarrow 2 \text{CuO} + 4 \text{I}_2 + 5 \text{O}_2 ]

-

Reduction: this compound can be reduced by reducing agents such as hydrogen sulfide, forming copper iodide and elemental sulfur. [ \text{Cu(IO}_3\text{)}_2 + 3 \text{H}_2\text{S} \rightarrow \text{CuI} + 3 \text{S} + 3 \text{H}_2\text{O} ]

Common Reagents and Conditions:

Oxidation: High temperatures are typically required for the decomposition of this compound.

Reduction: Reducing agents like hydrogen sulfide are used under controlled conditions to achieve the reduction of this compound.

Major Products Formed:

Oxidation: Copper(II) oxide, iodine, and oxygen.

Reduction: Copper iodide, sulfur, and water.

Applications De Recherche Scientifique

Copper iodate has several applications in scientific research:

Chemistry: It is used as an oxidizing agent in various chemical reactions and analytical procedures.

Biology: this compound is studied for its potential antimicrobial properties and its effects on biological systems.

Medicine: Research is ongoing to explore its potential use in medical applications, particularly in antimicrobial treatments.

Industry: It is used in the manufacturing of certain types of explosives and pyrotechnics due to its oxidizing properties.

Mécanisme D'action

Copper iodate can be compared with other copper and iodate compounds:

Copper(II) sulfate (CuSO₄): Unlike this compound, copper(II) sulfate is highly soluble in water and is commonly used in agriculture and industry.

Potassium iodate (KIO₃): Potassium iodate is also an oxidizing agent but is more commonly used in iodized salt and as a disinfectant.

Copper(II) oxide (CuO): Copper(II) oxide is a product of the decomposition of this compound and is used in various industrial applications.

Uniqueness: this compound’s unique combination of copper and iodate ions gives it distinct oxidizing properties, making it valuable in specific chemical and industrial applications.

Comparaison Avec Des Composés Similaires

- Copper(II) sulfate (CuSO₄)

- Potassium iodate (KIO₃)

- Copper(II) oxide (CuO)

Activité Biologique

Copper iodate (Cu(IO₃)₂) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial action and cellular interactions. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is a salt that typically forms bluish-green triclinic crystals. It exhibits moderate solubility in water, which is significant for its biological interactions. The solubility product constant of this compound has been characterized through titrimetric analyses, providing insights into its behavior in various environments .

Antimicrobial Activity

Antibacterial Properties

Research indicates that copper compounds, including this compound, possess notable antibacterial properties. A study on copper iodide nanoparticles (CuI), closely related to this compound, demonstrated their ability to kill both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains were reported, highlighting the effectiveness of these nanoparticles in producing reactive oxygen species (ROS) that damage bacterial membranes and DNA .

| Bacterial Strain | MIC (mg/ml) | MBC (mg/ml) |

|---|---|---|

| DH5α | 0.066 | 0.083 |

| Bacillus subtilis | 0.15 | 0.18 |

The mechanism of action involves ROS production leading to oxidative stress and membrane damage, which are critical for the bactericidal activity of copper-based compounds .

Cellular Interactions

Mitochondrial Modulation

Recent studies have shown that biodegradable copper-iodide clusters can modulate mitochondrial functions in cells. These clusters release free copper and iodine ions, which induce cell death by affecting mitochondrial integrity and function. The released Cu⁺ ions bind to specific proteins in the tricarboxylic acid (TCA) cycle, leading to a toxic gain-of-function that disrupts cellular metabolism .

Mechanism of Action:

- Release of Cu⁺ and I⁻ ions: Induces oxidative stress.

- Mitochondrial Dysfunction: Decreases ATP generation and promotes apoptosis.

- DNA Damage: Amplifies oxidative stress, leading to cell death.

Case Studies

Several case studies have highlighted the effects of copper compounds on human health:

- Respiratory Effects: Occupational exposure to copper dust has been linked to respiratory symptoms and decreased pulmonary function among workers .

- Gastrointestinal Effects: Acute oral exposure to high doses of copper can lead to gastrointestinal distress, as evidenced by animal studies showing histopathological changes in the stomach and intestines .

Toxicological Profile

The toxicological profile of this compound reveals potential health risks associated with excessive exposure. Key findings include:

Propriétés

Numéro CAS |

13454-89-2 |

|---|---|

Formule moléculaire |

CuHIO3 |

Poids moléculaire |

239.46 g/mol |

Nom IUPAC |

copper;iodic acid |

InChI |

InChI=1S/Cu.HIO3/c;2-1(3)4/h;(H,2,3,4) |

Clé InChI |

UVQCUIYQFLUFSO-UHFFFAOYSA-N |

SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[Cu+2] |

SMILES canonique |

OI(=O)=O.[Cu] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.